Soyasaponin I

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-38,40-42,49-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,27+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDAHAWQAGSZDD-IOVCITQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031429 | |

| Record name | Soyasaponin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasaponin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51330-27-9 | |

| Record name | Soyasaponin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51330-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051330279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soyasaponin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Soyasaponin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 240 °C | |

| Record name | Soyasaponin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Soyasaponin I

This document provides a comprehensive overview of Soyasaponin I, a bioactive triterpenoid saponin predominantly found in legumes such as soybeans (Glycine max). It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This guide details its chemical structure, physicochemical properties, established experimental protocols for its isolation and analysis, and its role in biological pathways.

Chemical Structure and Classification

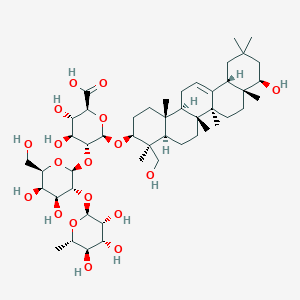

This compound is a member of the oleanane-type triterpenoid saponins.[1][2] Structurally, it consists of a pentacyclic triterpenoid aglycone, soyasapogenol B, linked to a trisaccharide chain at the C-3 position through a glycosidic bond.[3] This classifies it as a monodesmosidic saponin, as it has only one point of sugar attachment.[2]

The sugar moiety is composed of α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-β-D-glucopyranosiduronic acid.[3] The presence of this specific sugar chain and the soyasapogenol B core defines the unique chemical identity of this compound.

-

Aglycone: Soyasapogenol B

-

Glycosylation Site: C-3 hydroxyl group

-

Sugar Chain: α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-β-D-glucopyranosiduronic acid

The complete IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are crucial for its identification, characterization, and quantification in various matrices.

| Property | Value | Reference |

| Molecular Formula | C₄₈H₇₈O₁₈ | |

| Molecular Weight | 943.1 g/mol | |

| Monoisotopic Mass | 942.51881563 Da | |

| Physical Description | Solid | |

| Melting Point | 238 - 240 °C | |

| CAS Number | 51330-27-9 |

Spectroscopic Data Summary

| Technique | Key Observations | Reference |

| Mass Spectrometry (MS) | ESI(-): [M-H]⁻ ion at m/z 941.5 | |

| ESI(+): [M+H]⁺ ion at m/z 943.5 | ||

| ¹³C NMR Spectroscopy | Spectral data is available and has been used for structural confirmation. |

Experimental Protocols

The isolation and analysis of this compound from natural sources are challenging due to its complex structure and the presence of other similar saponins. The following sections outline established methodologies.

A multi-step approach is typically employed to extract and purify this compound.

-

Initial Extraction: The starting material (e.g., defatted soy flour or soy germ) is extracted with methanol at room temperature to obtain a crude extract containing a mixture of saponins and other metabolites.

-

Preliminary Purification (Precipitation): The crude methanolic extract can be concentrated, and non-saponin components are partially removed by precipitation with ammonium sulfate.

-

Solvent Partitioning: The crude saponin fraction is subjected to liquid-liquid partitioning, for instance, between n-butanol and water. The saponins preferentially move to the n-butanol phase.

-

Column Chromatography: The n-butanol extract is concentrated and further purified using column chromatography. A common stationary phase is silica gel 60. A typical mobile phase is the lower layer of a chloroform:methanol:water (65:35:10 v/v/v) mixture.

-

Solid-Phase Extraction (SPE): SPE is another effective technique for purification. It can be used to fractionate saponins based on polarity.

-

Low-Pressure Liquid Chromatography (LPLC): Reverse-phase LPLC can be used for final purification, separating individual soyasaponins. For this compound, an ethanol-water mobile phase (e.g., 50% ethanol) has been successfully used.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the standard method for the sensitive and accurate quantification of this compound.

-

Sample Preparation: Extracts from soy products are filtered through a 0.45 µm filter prior to injection.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a formic acid modifier (e.g., 0.1%), is used to achieve separation.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is used, commonly in the positive ion mode.

-

Detection: this compound is identified and quantified by monitoring its characteristic protonated molecular ion [M+H]⁺ at m/z 943.5.

-

Standard Curve: Quantification is performed using a standard curve prepared from a pure this compound standard.

-

Biological Activity and Signaling Pathway

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. A key mechanism underlying its anti-cancer potential is the inhibition of sialyltransferases.

Sialyltransferases are enzymes that catalyze the transfer of sialic acid to the termini of glycan chains on glycoproteins and glycolipids. Aberrant sialylation is a hallmark of cancer and is strongly associated with metastasis and tumor progression. This compound acts as a competitive inhibitor of the sialyltransferase ST3Gal-I, which reduces the α2,3-sialylation on the cancer cell surface. This alteration in the cell-surface glycan profile can impact cell adhesion, recognition, and migration, thereby inhibiting metastatic processes.

Caption: Mechanism of this compound as a sialyltransferase inhibitor to reduce cancer metastasis.

References

An In-depth Technical Guide on the Core Mechanism of Action of Soyasaponin I in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Soyasaponin I, a triterpenoid saponin derived from soybeans, has emerged as a compound of significant interest in oncology research. Its multifaceted mechanism of action against cancer cells involves the modulation of key cellular processes including proliferation, metastasis, and programmed cell death. This document provides a comprehensive overview of the molecular pathways targeted by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the core mechanisms. The primary modes of action include the direct inhibition of sialyltransferases, leading to a reduction in metastatic potential, the modulation of critical signaling pathways such as PI3K/Akt and MAPK/ERK, and the suppression of protein kinase C activity, collectively contributing to its anti-neoplastic properties.

Core Mechanisms of Action

This compound exerts its anticancer effects through several distinct yet interconnected mechanisms.

Inhibition of Cell Proliferation and Viability

This compound has demonstrated a dose- and time-dependent inhibitory effect on the proliferation of various cancer cell lines.[1][2][3] Notably, it is effective against KRAS-mutant colon cancer cells such as HCT116 and LoVo.[4][5] However, its efficacy can be cell-line specific, with some studies reporting no significant effect on the growth of HT29 colon cancer cells or breast cancer cell lines like MCF-7 and MDA-MB-231 at concentrations up to 100 µM.

Modulation of Cell Adhesion and Metastasis

A primary and well-documented mechanism of this compound is its role as a potent and specific inhibitor of sialyltransferases (STs). Hypersialylation, an excess of sialic acid on the cell surface, is strongly correlated with oncogenic transformation and metastatic potential.

This compound acts as a competitive inhibitor of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) for α-2,3-sialyltransferase I (ST3Gal I), with an inhibition constant (Ki) of 2.1 μM. It also downregulates the mRNA expression of another key enzyme, ST3Gal IV. This dual action leads to a significant decrease in α2,3-linked sialic acids on the cancer cell surface. The consequences of this altered glycosylation are profound:

-

Decreased Cell Migration: The migratory ability of highly metastatic cells, such as B16F10 melanoma and MDA-MB-231 breast cancer, is significantly suppressed.

-

Enhanced Cell Adhesion: Cancer cells exhibit increased adhesion to extracellular matrix proteins like collagen I and Matrigel.

-

Reduced Metastasis in vivo: In preclinical models, this alteration of glycosylation has been shown to significantly reduce the ability of tumor cells to metastasize to the lungs of mice.

Regulation of Key Signaling Pathways

This compound and other group B soyasaponins modulate several critical intracellular signaling pathways that govern cell survival, proliferation, and death.

-

PI3K/Akt and MAPK/ERK Pathways: As part of the group B soyasaponin family, this compound is involved in the induction of autophagy in human colon cancer cells. This is achieved by inhibiting the pro-survival Akt signaling pathway while simultaneously enhancing the activity of the ERK1/2 pathway. Molecular docking studies further predict a potential direct interaction between this compound and ERK1. In melanoma cells, this compound has also been shown to activate the ERK pathway.

-

Protein Kinase C (PKC) Pathway: In Caco-2 human colon cancer cells, this compound treatment leads to a significant, dose-dependent reduction in Protein Kinase C (PKC) activity. The interaction between this compound and the cell membrane is thought to be partially responsible for this effect, which contributes to the suppression of cell proliferation.

-

NF-κB Pathway: this compound exhibits anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.

-

PKA/CREB Pathway: In melanoma cell lines, this compound has been found to suppress melanogenesis by inhibiting the PKA/CREB signaling pathway.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from studies on this compound's effects on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Citation |

| HCT116 | Colon Cancer (KRAS mutant) | 161.4 µM | |

| LoVo | Colon Cancer (KRAS mutant) | 180.5 µM | |

| MCF-7 | Breast Cancer | 73.87 ± 3.60 µM |

Table 2: Effects of this compound on Cellular Processes and Biomarkers

| Parameter | Cell Line | Treatment Conditions | Observed Effect | Citation |

| Cell Viability | Caco-2 | 0.3-0.9 mg/mL for 48-72h | 8.6% - 65.3% reduction | |

| Growth Inhibition | Hepa1c1c7 | 100 µg/mL for 48h | ~39% inhibition | |

| PKC Activity | Caco-2 | 0.9 mg/mL for 72h | 27.3% reduction | |

| Sialyltransferase Inhibition (Ki) | ST3Gal I | In vitro enzyme assay | 2.1 µM |

Visualization of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the core mechanisms of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Quinone Reductase Activity of Soyasaponins in Hepa1c1c7 Mouse Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Colon Cancer Activity of Dietary Phytochemical this compound and the Induction of Metabolic Shifts in HCT116 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Biosynthesis of Soyasaponin I in Soybeans: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Soyasaponins, a diverse group of triterpenoid glycosides found in soybeans (Glycine max), have garnered significant attention for their potential pharmacological activities. Among them, soyasaponin I, a group B soyasaponin, is of particular interest. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for harnessing its therapeutic potential. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymatic steps, regulatory mechanisms, quantitative data on metabolite accumulation, and detailed experimental protocols for the analysis of key components. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this field.

Introduction

Saponins are a class of secondary metabolites that are widely distributed in the plant kingdom and are characterized by their soap-like foaming properties in aqueous solutions. In soybeans, these compounds are primarily oleanane-type triterpenoid saponins. They are classified into different groups based on the structure of their aglycone (sapogenin) moiety. This compound belongs to the group B soyasaponins, which are characterized by the soyasapogenol B aglycone. The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene and involves a series of oxidation and glycosylation reactions catalyzed by specific enzymes. This guide will detail each of these steps, providing the most current understanding of the pathway.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the mevalonate (MVA) pathway in the cytoplasm, which produces the precursor 2,3-oxidosqualene. From this point, the pathway to this compound can be divided into three main stages:

-

Carbon Skeleton Formation: The cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid backbone.

-

Aglycone Modification: A series of hydroxylation reactions to form the soyasapogenol B aglycone.

-

Glycosylation: The sequential addition of sugar moieties to the aglycone to produce the final this compound molecule.

A schematic of this pathway is presented below:

Caption: The core biosynthesis pathway of this compound in soybeans.

Key Enzymes and Genes

The biosynthesis of this compound is catalyzed by a series of enzymes, and the genes encoding these enzymes have been largely identified in soybean.

-

β-Amyrin Synthase (bAS): This enzyme catalyzes the first committed step in soyasaponin biosynthesis, the cyclization of 2,3-oxidosqualene to β-amyrin.[1]

-

Cytochrome P450 Monooxygenases (CYP450s): Several CYP450 enzymes are involved in the hydroxylation of β-amyrin to form soyasapogenol B. These include CYP93E1, which is responsible for C-24 hydroxylation, and a CYP72A subfamily member that catalyzes C-22 hydroxylation.[2]

-

UDP-Glycosyltransferases (UGTs): A series of UGTs are responsible for the sequential addition of sugar moieties to the soyasapogenol B aglycone. In soybean, this compound is biosynthesized from soyasapogenol B by the successive actions of UGT73P2, which adds a galactose to the C-3 linked glucuronic acid, and UGT91H4, which subsequently adds a rhamnose to the galactose moiety.[2]

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, influenced by both developmental and environmental cues.

Hormonal Regulation by Methyl Jasmonate (MeJA)

Methyl jasmonate (MeJA), a plant signaling molecule involved in defense responses, has been shown to upregulate the biosynthesis of soyasaponins.[3] Treatment of soybean cells with MeJA leads to an increase in the transcript levels of key biosynthetic genes, including β-amyrin synthase (bAS).[3] This suggests that the soyasaponin biosynthesis pathway is part of the plant's defense mechanism.

Caption: MeJA signaling pathway upregulating soyasaponin biosynthesis.

Diurnal Regulation

Recent studies have revealed a diurnal regulation of soyasaponin biosynthesis in soybean roots. The expression of soyasaponin biosynthetic genes, including those for β-amyrin synthase, cytochrome P450s, and UDP-glucuronosyltransferases, is induced during the night. This is in contrast to the biosynthesis of isoflavones, which is upregulated during the day. This temporal separation of metabolic pathways may allow the plant to efficiently allocate resources for different physiological processes.

Caption: Diurnal regulation of isoflavone and soyasaponin biosynthesis genes.

Quantitative Data

The concentration of this compound and its precursors can vary significantly depending on the soybean cultivar, tissue type, and developmental stage. The following tables summarize some of the available quantitative data.

Table 1: Concentration of Group B Soyasaponins in Different Soybean Varieties (μmol/g)

| Soybean Variety | Soyasaponin V | This compound | Soyasaponin II | Total Group B |

| Variety A | 0.35 ± 0.04 | 2.50 ± 0.15 | 0.85 ± 0.07 | 3.70 |

| Variety B | 0.42 ± 0.05 | 3.10 ± 0.20 | 1.10 ± 0.09 | 4.62 |

| Variety C | 0.28 ± 0.03 | 2.15 ± 0.12 | 0.70 ± 0.06 | 3.13 |

Table 2: Distribution of Soyasapogenols A and B in Soybean Seeds (μg/g)

| Soybean Part | Soyasapogenol A | Soyasapogenol B |

| Cotyledon | 150 - 300 | 800 - 1200 |

| Hypocotyl | 50 - 100 | 1500 - 2500 |

| Seed Coat | < 10 | < 50 |

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and characterization of this compound and the enzymes involved in its biosynthesis.

Extraction and Quantification of this compound by HPLC

This protocol is adapted from previously published methods for the analysis of soyasaponins.

5.1.1. Materials and Reagents

-

Soybean material (seeds, hypocotyls, etc.)

-

70% (v/v) Ethanol

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

-

This compound standard

-

Solid Phase Extraction (SPE) cartridges (C18)

-

HPLC system with a C18 reverse-phase column and UV or ELSD detector

5.1.2. Extraction Procedure

-

Freeze-dry the soybean material and grind it into a fine powder.

-

Extract the powdered material with 70% ethanol at room temperature with constant stirring for 4 hours.

-

Centrifuge the extract and collect the supernatant.

-

Concentrate the supernatant under reduced pressure.

-

Redissolve the residue in a known volume of 50% methanol.

5.1.3. Solid Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the redissolved extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the soyasaponins with methanol.

-

Evaporate the methanol and redissolve the residue in the HPLC mobile phase.

5.1.4. HPLC Analysis

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA. A typical gradient starts with a lower concentration of acetonitrile and increases over time.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD)

-

Quantification: Generate a standard curve using a this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Caption: Experimental workflow for HPLC analysis of this compound.

Enzyme Assays

5.2.1. β-Amyrin Synthase (bAS) Activity Assay

This assay typically involves the heterologous expression of the bAS enzyme in a host system like yeast (Saccharomyces cerevisiae) or E. coli, followed by an in vitro reaction with the substrate 2,3-oxidosqualene.

-

Heterologous Expression and Protein Purification:

-

Clone the full-length cDNA of soybean bAS into an appropriate expression vector.

-

Transform the expression construct into a suitable host (e.g., yeast strain).

-

Induce protein expression and purify the recombinant bAS protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified bAS enzyme, the substrate 2,3-oxidosqualene (often supplied in a detergent solution like Triton X-100), and a suitable buffer (e.g., phosphate or Tris-HCl buffer at a specific pH).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate or hexane).

-

Extract the product, β-amyrin, with the organic solvent.

-

Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

-

5.2.2. Cytochrome P450 (CYP450) Activity Assay

Assaying the activity of specific CYP450s involved in soyasaponin biosynthesis often requires a microsomal preparation from a heterologous expression system (e.g., yeast or insect cells) or from soybean tissues.

-

Microsome Preparation:

-

Homogenize the plant tissue or yeast/insect cells expressing the CYP450 of interest in a suitable buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

-

Enzyme Assay:

-

The assay mixture typically includes the microsomal preparation, the substrate (e.g., β-amyrin), a source of reducing equivalents (NADPH), and a buffer. Co-expression with a cytochrome P450 reductase is often necessary for activity.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the hydroxylated products.

-

Analyze the products by HPLC or LC-MS.

-

5.2.3. UDP-Glycosyltransferase (UGT) Activity Assay

A common method for assaying UGT activity is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced in the glycosylation reaction.

-

Enzyme Preparation: Purify the recombinant UGT enzyme as described for bAS.

-

Glycosyltransferase Reaction:

-

Set up a reaction containing the purified UGT, the acceptor substrate (e.g., soyasapogenol B), the UDP-sugar donor (e.g., UDP-glucuronic acid), and a suitable reaction buffer.

-

Incubate at the optimal temperature.

-

-

UDP Detection:

-

Add the UDP-Glo™ Detection Reagent to the reaction mixture. This reagent converts the UDP produced to ATP.

-

The ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Measure the luminescence using a luminometer. The amount of light produced is proportional to the amount of UDP formed and thus to the UGT activity.

-

Conclusion

The biosynthesis of this compound in soybeans is a complex, multi-step pathway involving a dedicated set of enzymes and subject to intricate regulatory controls. This technical guide has provided a comprehensive overview of the current knowledge of this pathway, from the initial cyclization of 2,3-oxidosqualene to the final glycosylation steps. The quantitative data and detailed experimental protocols presented herein are intended to facilitate further research in this area, aiding in the development of soybean varieties with enhanced this compound content and in the exploration of its potential applications in the pharmaceutical and nutraceutical industries. Further research is needed to fully elucidate the kinetic properties of all the enzymes involved and to unravel the complete regulatory network governing this important metabolic pathway.

References

- 1. Diurnal metabolic regulation of isoflavones and soyasaponins in soybean roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diurnal metabolic regulation of isoflavones and soyasaponins in soybean roots - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Soyasaponin I: Discovery, History, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyasaponin I, a triterpenoid saponin predominantly found in soybeans (Glycine max), has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, and detailed experimental protocols for its extraction, purification, and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its notable biological effects, including its roles as a sialyltransferase and renin inhibitor, supported by signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and Historical Perspective

The study of saponins, a diverse group of glycosides, has a long history, but the specific isolation and characterization of individual soyasaponins, including this compound, is a more recent endeavor. Early research focused on the general properties of "saponin" mixtures from various plant sources. The pioneering work of Kitagawa and his colleagues in the 1970s and 1980s was instrumental in the systematic separation and structural elucidation of numerous soyasaponins, leading to the establishment of a clear nomenclature that categorizes them into different groups based on their aglycone structure.[1][2]

This compound, also known as Soyasaponin Bb, belongs to the group B soyasaponins, which are characterized by the soyasapogenol B aglycone.[3] Its discovery was a result of meticulous chromatographic separation techniques that allowed for the isolation of individual saponin molecules from complex mixtures. The structural determination was achieved through a combination of chemical degradation and advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Key Historical Milestones:

-

1976: Kitagawa et al. report the structures of several soyasaponins, laying the groundwork for the classification of these compounds.[5]

-

1988: Further work by Kitagawa's group helps to solidify the structural understanding of various soyasaponins, including the precursors to this compound.

-

2001: A significant breakthrough occurs when this compound is identified as a potent and specific inhibitor of sialyltransferase, opening up new avenues for cancer research.

-

2008: Researchers discover that this compound also acts as a novel human renin inhibitor, highlighting its potential in cardiovascular research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its extraction, purification, and formulation in various research and development applications.

| Property | Value | Reference |

| Molecular Formula | C48H78O18 | |

| Molecular Weight | 943.1 g/mol | |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 238 - 240 °C | |

| CAS Number | 51330-27-9 | |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water. | |

| Chemical Structure | A triterpenoid saponin with a soyasapogenol B aglycone linked to a trisaccharide chain at the C-3 position. The sugar moiety consists of α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-β-D-glucopyranosiduronic acid. |

Experimental Protocols

Extraction and Isolation of this compound from Soybeans

The following protocol describes a general method for the extraction and isolation of this compound from soybean flour.

Materials and Reagents:

-

Soybean flour (defatted)

-

Methanol (MeOH)

-

n-Hexane

-

Chloroform (CHCl3)

-

Water (H2O)

-

Silica gel 60 (70-230 mesh)

-

Dowex 50 WX 8 (H+ form)

-

Potassium hydroxide (KOH)

Procedure:

-

Defatting:

-

Suspend 1 kg of pulverized soybean seeds in 3 L of n-hexane.

-

Heat the mixture under reflux for 3 hours.

-

Filter the mixture to remove the n-hexane. This step removes the majority of lipids.

-

-

Extraction:

-

To the defatted soybean material, add 3 L of methanol.

-

Heat the mixture under reflux for 3 hours.

-

Filter the mixture to obtain the methanol extract.

-

Repeat the methanol extraction process on the residue two more times to ensure complete extraction of saponins.

-

Combine all methanol extracts.

-

-

Concentration and Saponification:

-

Concentrate the combined methanol extracts under reduced pressure to obtain a crude saponin mixture.

-

Dissolve the crude extract in 500 mL of 5% potassium hydroxide in methanol.

-

Heat the solution under reflux for 1 hour to saponify any acetylated saponins.

-

Neutralize the solution with Dowex 50 WX 8 (H+ form) resin.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

-

Chromatographic Purification:

-

Prepare a silica gel 60 column.

-

Dissolve the concentrated extract in a minimal amount of the lower layer of a chloroform:methanol:water (65:35:10, v/v/v) mixture.

-

Load the dissolved extract onto the silica gel column.

-

Elute the column with the lower layer of the chloroform:methanol:water (65:35:10, v/v/v) solvent system.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

For higher purity, preparative HPLC is recommended.

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.05% trifluoroacetic acid (TFA).

-

Gradient Program:

-

0-10 min: 30% ACN

-

10-40 min: 30% to 60% ACN (linear gradient)

-

40-50 min: 60% to 90% ACN (linear gradient)

-

50-60 min: 90% ACN (isocratic)

-

-

Flow Rate: 2.5 mL/min

-

Detection: UV at 205 nm.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its roles as a sialyltransferase inhibitor and a renin inhibitor being the most extensively studied.

Inhibition of Sialyltransferase and Anti-Metastatic Effects

Hypersialylation of cell surface glycans is a common feature of cancer cells and is associated with increased metastatic potential. This compound has been identified as a potent and specific inhibitor of α-2,3-sialyltransferase (ST3Gal I).

Mechanism of Action:

This compound acts as a competitive inhibitor of ST3Gal I with respect to the donor substrate, CMP-Neu5Ac. By blocking the transfer of sialic acid to glycoconjugates on the cell surface, this compound can modulate cell adhesion, migration, and invasion. This inhibition leads to a decrease in the metastatic potential of cancer cells.

Caption: this compound competitively inhibits α-2,3-sialyltransferase, preventing the sialylation of cell surface glycoconjugates and thereby reducing cancer cell metastasis.

Inhibition of Renin and Antihypertensive Effects

The renin-angiotensin-aldosterone system (RAAS) plays a critical role in the regulation of blood pressure. Renin is the rate-limiting enzyme in this system. This compound has been identified as a novel, naturally occurring inhibitor of human renin.

Mechanism of Action:

Kinetic studies have shown that this compound exhibits a partial noncompetitive inhibition of renin. By inhibiting renin, this compound can effectively downregulate the entire RAAS cascade, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. This results in vasodilation and a reduction in blood pressure.

Caption: this compound inhibits renin, the rate-limiting enzyme of the renin-angiotensin-aldosterone system, leading to reduced vasoconstriction and lower blood pressure.

Experimental Workflow and Logical Relationships

The process from soybean raw material to the elucidation of the biological activity of this compound involves a series of logical steps.

Caption: A typical experimental workflow for the isolation, purification, and characterization of this compound and its biological activities.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, demonstrated by its potent inhibitory effects on key enzymes involved in cancer metastasis and hypertension. The historical journey of its discovery, from its initial isolation to the elucidation of its complex biological functions, underscores the importance of continued research into natural compounds. The detailed methodologies provided in this guide offer a solid foundation for researchers to further explore the pharmacological properties of this compound and to develop novel therapeutic strategies. Future investigations may focus on clinical trials to validate its efficacy and safety in human subjects, as well as on the synthesis of novel analogs with enhanced activity and bioavailability.

References

- 1. Soyasaponin Ae | C58H90O26 | CID 101603359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DSpace [dr.lib.iastate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Isolation of human renin inhibitor from soybean: this compound is the novel human renin inhibitor in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Pure Soyasaponin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyasaponin I, a triterpenoid saponin predominantly found in soybeans (Glycine max) and other legumes, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anti-cancer effects.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its isolation, characterization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of pure this compound, detailed experimental methodologies for their determination, and a visualization of its role as a sialyltransferase inhibitor.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative foundation for its handling and application in a research setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₈H₇₈O₁₈ | [4] |

| Molecular Weight | 943.12 g/mol | |

| Physical State | Solid, powder | |

| Color | White to light yellow | |

| Melting Point | 238 - 240 °C | |

| Optical Rotation | [α]¹⁴D -8.5 (c, 1.0 in MeOH) | |

| Solubility | Ethanol: 1 mg/mL (clear, colorless solution) | |

| Fundamentally insoluble in water, but can become soluble in aqueous medium in the form of divalent anionic species by borate ester formation. | ||

| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | ||

| Purity (as commercially available) | ≥94% (HPLC) | |

| Storage Conditions | 2-8°C, protect from light |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound relies on standardized experimental protocols. The following sections detail the methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water is often employed.

-

Detection: UV detection at 205 nm is common for soyasaponins.

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., ethanol).

-

The sample is injected into the HPLC system.

-

The chromatogram is recorded, and the peak area of this compound is measured.

-

Purity is calculated by comparing the peak area of the main component to the total area of all peaks.

-

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Instrumentation: A capillary melting point apparatus.

-

Procedure:

-

A small amount of the powdered this compound is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is recorded.

-

Optical Rotation Measurement

Optical rotation determines the specific rotation of the chiral molecule.

-

Instrumentation: A polarimeter.

-

Procedure:

-

A solution of this compound is prepared in methanol at a known concentration (e.g., 1.0 g/100 mL).

-

The solution is placed in the polarimeter cell.

-

The optical rotation is measured at a specific wavelength (e.g., the sodium D-line, 589 nm) and temperature.

-

Solubility Assessment

Determining solubility in various solvents is essential for formulation and experimental design.

-

Procedure:

-

A known amount of this compound is added to a specific volume of the solvent (e.g., ethanol, water).

-

The mixture is agitated at a constant temperature.

-

The concentration of the dissolved this compound is determined, often by HPLC, after reaching equilibrium. For a qualitative assessment, visual inspection for a clear, colorless solution can be made.

-

Mass Spectrometry (MS) for Structural Elucidation

MS provides information about the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: Liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source is commonly used.

-

Procedure:

-

A solution of this compound is introduced into the LC-MS system.

-

The molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are measured.

-

This data helps to confirm the molecular weight and provides structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer.

-

Procedure:

-

A sample of this compound is dissolved in a suitable deuterated solvent.

-

¹H and ¹³C NMR spectra are acquired to identify the chemical environments of the hydrogen and carbon atoms in the molecule.

-

Signaling Pathway and Experimental Workflow Visualization

This compound has been identified as a sialyltransferase inhibitor, a mechanism with significant implications for cancer research. The following diagrams illustrate this inhibitory action and a general workflow for its analysis.

Caption: Inhibition of Sialyltransferase by this compound.

Caption: General Workflow for this compound Analysis.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of pure this compound, essential for its application in research and development. The detailed experimental protocols offer a practical framework for its analysis, while the visualized signaling pathway highlights a key mechanism of its biological activity. A comprehensive understanding of these fundamental characteristics will facilitate the continued exploration of this compound's therapeutic potential.

References

Soyasaponin I: A Potent and Specific Sialyltransferase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sialyltransferases (STs) are a family of enzymes crucial in the final stages of glycan biosynthesis, catalyzing the transfer of sialic acid to glycoproteins and glycolipids. Aberrant sialylation, often mediated by the overexpression of STs, is a hallmark of various cancers and is strongly associated with tumor progression, metastasis, and invasion. Consequently, the development of potent and specific ST inhibitors is a significant focus in oncological research and drug development. This technical guide provides a comprehensive overview of Soyasaponin I, a natural triterpenoid saponin identified as a highly specific and potent competitive inhibitor of sialyltransferases. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes relevant pathways and workflows.

Introduction to Sialyltransferases and Their Role in Disease

Sialyltransferases catalyze the transfer of N-acetylneuraminic acid (Neu5Ac) from the donor substrate, cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to the terminal positions of carbohydrate chains on glycoconjugates.[1] This process, known as sialylation, plays a critical role in a multitude of cellular processes, including cell-cell recognition, adhesion, and signaling.

Elevated ST activity and the resulting hypersialylation of the cell surface are frequently observed in oncogenic transformation and are linked to enhanced metastatic potential and invasiveness of cancer cells.[1][2] This makes STs attractive targets for therapeutic intervention. The development of specific inhibitors is crucial for elucidating the precise roles of different STs in pathological processes and for developing novel anti-cancer therapies.[1][2]

This compound: A Novel Sialyltransferase Inhibitor

This compound is a triterpenoid saponin that has been identified as a potent and specific inhibitor of sialyltransferases. It was discovered through a screening of approximately 7,500 natural products and microbial extracts. Its unique chemical structure sets it apart from previously developed ST inhibitors.

Mechanism of Action

Kinetic analyses have demonstrated that this compound acts as a competitive inhibitor with respect to the donor substrate, CMP-Neu5Ac. This means that this compound binds to the active site of the sialyltransferase, thereby preventing the binding of CMP-Neu5Ac and inhibiting the transfer of sialic acid to the acceptor substrate. The competitive nature of this inhibition suggests that increasing the concentration of CMP-Neu5Ac can overcome the inhibitory effect of this compound.

Specificity

A key advantage of this compound as a research tool and potential therapeutic lead is its high specificity for sialyltransferases. Studies have shown that it exhibits potent inhibition against ST3Gal I and other sialyltransferases, while showing only limited or no significant inhibitory activity against other glycosyltransferases, such as fucosyltransferase and galactosyltransferase, and glycosidases like galactosidase, mannosidase, and sialidase. This specificity is crucial for minimizing off-target effects in experimental and clinical settings.

Quantitative Data

The inhibitory potency of this compound against sialyltransferase has been quantitatively assessed, providing valuable data for its application in research.

| Parameter | Enzyme | Value | Reference |

| Ki (Inhibition Constant) | ST3Gal I (mouse brain) | 2.1 µM | |

| Inhibition Mode | ST3Gal I (mouse brain) | Competitive with CMP-Neu5Ac |

Signaling Pathways and Experimental Workflows

Sialyltransferase Inhibition Pathway

The following diagram illustrates the mechanism of competitive inhibition of sialyltransferase by this compound.

Experimental Workflow for Sialyltransferase Activity Assay

This diagram outlines the general workflow for determining sialyltransferase activity and the effect of an inhibitor like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound.

Sialyltransferase Activity and Inhibition Assay

This protocol is based on methods used for determining the activity of ST3Gal I and its inhibition by this compound.

Materials:

-

Enzyme: Purified ST3Gal I from a suitable source (e.g., recombinant or purified from mouse brain).

-

Donor Substrate: CMP-[¹⁴C]Neu5Ac (radiolabeled).

-

Acceptor Substrate: Asialofetuin or other suitable glycoprotein/glycolipid with terminal galactose residues.

-

Inhibitor: this compound.

-

Reaction Buffer: 50 mM MES buffer (pH 6.5).

-

Stop Solution: 20 mM EDTA or other suitable quenching agent.

-

Scintillation cocktail and vials.

-

Microcentrifuge tubes.

-

Water bath or incubator at 37°C.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components in the specified order:

-

50 mM MES buffer (pH 6.5)

-

Acceptor substrate (e.g., 1 mg/mL Asialofetuin)

-

Varying concentrations of this compound (for inhibition studies) or vehicle control.

-

Pre-incubate for 5 minutes at 37°C.

-

-

Initiate Reaction: Add CMP-[¹⁴C]Neu5Ac to a final concentration of approximately 46 µM (equal to the Km value for competitive inhibition studies).

-

Enzyme Addition: Start the reaction by adding the ST3Gal I enzyme. The final reaction volume is typically 50 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the enzyme activity.

-

Termination: Stop the reaction by adding the stop solution.

-

Separation: Separate the radiolabeled product (sialylated asialofetuin) from the unreacted CMP-[¹⁴C]Neu5Ac. This can be achieved by methods such as ethanol precipitation of the protein followed by centrifugation, or by column chromatography.

-

Quantification: Transfer the supernatant (containing the product) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the enzyme activity as the amount of product formed per unit time.

-

For inhibition studies, plot the enzyme activity against the concentration of this compound to determine the IC50 value.

-

To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate (CMP-Neu5Ac) and the inhibitor (this compound). Analyze the data using Lineweaver-Burk plots.

-

Cell Migration (Scratch) Assay

This protocol is suitable for assessing the effect of this compound on the migration of cancer cells, such as B16F10 melanoma cells.

Materials:

-

B16F10 melanoma cells.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Serum-free medium.

-

This compound.

-

6-well or 12-well tissue culture plates.

-

Sterile p200 pipette tip.

-

Microscope with a camera.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Cell Seeding: Seed B16F10 cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

-

Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours to synchronize the cells and minimize proliferation.

-

Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound or a vehicle control.

-

Imaging: Immediately capture images of the scratch at time 0 using a microscope at low magnification (e.g., 10x). Mark the positions of the images to ensure the same fields are captured at later time points.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator.

-

Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image using image analysis software.

-

Calculate the percentage of wound closure at each time point relative to the initial scratch area.

-

Compare the migration rates between the control and this compound-treated groups.

-

Cell Invasion (Transwell) Assay

This protocol is designed to evaluate the effect of this compound on the invasive potential of cancer cells, such as MDA-MB-231 breast cancer cells.

Materials:

-

MDA-MB-231 breast cancer cells.

-

Complete culture medium.

-

Serum-free medium.

-

This compound.

-

Transwell inserts (8 µm pore size) for 24-well plates.

-

Matrigel or other basement membrane matrix.

-

Cotton swabs.

-

Methanol or other fixative.

-

Crystal violet stain.

-

Microscope.

Procedure:

-

Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.

-

Cell Preparation: Culture MDA-MB-231 cells and starve them in serum-free medium for 12-24 hours. Harvest the cells by trypsinization and resuspend them in serum-free medium.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add complete medium (containing FBS as a chemoattractant).

-

In the upper chamber (the coated Transwell insert), add the cell suspension in serum-free medium, with or without various concentrations of this compound.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

-

Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and the Matrigel from the top surface of the membrane.

-

Fixation and Staining:

-

Fix the cells that have invaded through the membrane and are attached to the underside by immersing the insert in methanol for 10-15 minutes.

-

Stain the fixed cells with crystal violet solution for 20-30 minutes.

-

-

Washing: Gently wash the inserts with water to remove excess stain.

-

Imaging and Quantification:

-

Allow the inserts to air dry.

-

Using a microscope, count the number of stained (invaded) cells on the underside of the membrane in several random fields of view.

-

Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.

-

-

Data Analysis: Compare the number of invaded cells between the control and this compound-treated groups.

Conclusion

This compound represents a significant discovery in the field of glycobiology and cancer research. Its potent and specific inhibition of sialyltransferases, coupled with its distinct chemical structure, makes it an invaluable tool for studying the roles of sialylation in health and disease. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop new generations of sialyltransferase inhibitors for the treatment of cancer and other diseases associated with aberrant sialylation.

References

Natural sources and occurrence of Soyasaponin I

An In-depth Technical Guide to the Natural Sources and Occurrence of Soyasaponin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a triterpenoid saponin belonging to the group B soyasaponins, is a naturally occurring phytochemical predominantly found in legumes. This document provides a comprehensive overview of the natural sources, occurrence, and quantification of this compound. It includes detailed experimental protocols for its extraction, isolation, and analysis, and presents quantitative data in structured tables for comparative purposes. Furthermore, this guide illustrates the biosynthetic pathway of this compound and a typical experimental workflow using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Soyasaponins are a diverse group of oleanane-type triterpenoid glycosides, primarily found in soybeans (Glycine max) and other leguminous plants[1][2]. They are classified into several groups based on the structure of their aglycone (sapogenin) moiety[3]. This compound is a monodesmosidic saponin, meaning it has a single sugar chain attached to the soyasapogenol B aglycone at the C-3 position[1][4]. The sugar chain consists of α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-β-D-glucopyranosiduronic acid.

Interest in this compound and other soyasaponins has grown due to their potential biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects. A thorough understanding of its natural sources and efficient methods for its isolation and quantification are therefore crucial for further research and potential therapeutic applications.

Natural Sources and Occurrence of this compound

This compound is widely distributed in the plant kingdom, particularly within the Fabaceae (legume) family.

Plant Sources

The primary and most well-documented source of this compound is the soybean (Glycine max) . However, it has also been identified in a variety of other legumes, including:

-

Mungbean (Vigna radiata) : Studies have confirmed the presence of this compound as a predominant saponin in mungbean sprouts.

-

Alfalfa (Medicago sativa) : The seeds and whole plant of alfalfa are known to contain this compound.

-

Clover (Trifolium repens) : This common forage legume is another source of this compound.

-

Vetch (Vicia sativa) : Seeds of the vetch plant have been shown to contain this compound.

-

Lentils (Lens culinaris) : Lentils are reported to contain group B soyasaponins, including this compound.

-

Peas (Pisum sativum) : Young pea sprouts have been found to accumulate soyasaponins.

Distribution within the Plant

In soybeans, the concentration of soyasaponins varies significantly between different parts of the plant. The soy germ (hypocotyl) has the highest concentration of total saponins, including group B soyasaponins like this compound. The cotyledons also contain a significant amount of group B soyasaponins, while the hulls contain very little. The roots of soybean plants also secrete soyasaponins into the rhizosphere.

Occurrence in Food Products

This compound is present in various soy-based food products. Its concentration can be influenced by processing methods, particularly heat treatment, which can lead to the conversion of DDMP (2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one)-conjugated soyasaponins to their non-DDMP counterparts like this compound.

Table 1: Quantitative Occurrence of Group B Soyasaponins (including this compound) in Various Sources

| Source | Plant Part/Product | Concentration Range | Reference(s) |

| Soybean (Glycine max) | Whole seeds | 2.50 - 5.85 µmol/g | |

| Germ (Hypocotyl) | Enriched in group A and B saponins | ||

| Cotyledons | Significant source of group B saponins | ||

| Soy Flour | - | 47.01 ± 5.27 mg/100g (dry product) of this compound | |

| Soy Protein Isolate | - | 146.25 ± 10.55 mg/100g (dry product) of this compound | |

| Soymilk | - | 74.11 ± 4.16 mg/100g (dry product) of this compound | |

| Tofu | - | 0.47 - 114.02 µmol/g (total group B) | |

| Tempeh | - | 0.47 - 114.02 µmol/g (total group B) | |

| Miso | - | 200 - 1800 nmol/g (total soyasaponins) | |

| Alfalfa (Medicago sativa) | Seed | 0.6% yield of this compound | |

| Clover (Trifolium repens) | Seed | 0.41% yield of this compound | |

| Vetch (Vicia sativa) | Seed | 0.09% yield of this compound |

Biosynthesis of this compound

This compound is synthesized via the mevalonate (MVA) pathway in the cytosol of plant cells. The biosynthesis involves a series of enzymatic reactions starting from the cyclization of 2,3-oxidosqualene to form the triterpenoid backbone, followed by modifications and glycosylations.

The key steps in the biosynthesis of this compound from its aglycone, soyasapogenol B, involve sequential glycosylation steps catalyzed by UDP-glycosyltransferases (UGTs). Specifically, UGT73P2 adds a galactose to the C-3 linked glucuronic acid of soyasapogenol B, and subsequently, UGT91H4 adds a rhamnose to the galactose moiety to complete the trisaccharide chain of this compound.

Caption: Biosynthetic pathway of this compound from Squalene.

Experimental Protocols

The following sections detail generalized protocols for the extraction, isolation, and quantification of this compound from plant materials.

Extraction

The choice of extraction method and solvent is critical for obtaining a good yield of this compound.

Objective: To extract crude saponins from defatted plant material.

Materials:

-

Ground and defatted plant material (e.g., soy flour, ground seeds)

-

80% (v/v) Aqueous Ethanol or Methanol

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

-

Defatting: The powdered plant material is first defatted using a non-polar solvent like hexane in a Soxhlet apparatus for several hours to remove lipids.

-

Extraction: The defatted material is then extracted with 80% aqueous ethanol or methanol. This can be done by refluxing in a Soxhlet apparatus or by sonication at room temperature or slightly elevated temperatures (35-40°C). Extraction at high temperatures can lead to the degradation of DDMP-conjugated saponins, which may increase the relative amount of this compound.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude saponin extract.

Isolation and Purification

Further purification of the crude extract is necessary to isolate this compound. This typically involves a combination of liquid-liquid partitioning and chromatographic techniques.

Objective: To isolate and purify this compound from the crude extract.

Materials:

-

Crude saponin extract

-

n-Butanol

-

Water

-

Silica gel for column chromatography

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Low-Pressure Liquid Chromatography (LPLC) or High-Performance Liquid Chromatography (HPLC) system

-

Solvents for chromatography (e.g., chloroform, methanol, water, ethanol, acetonitrile)

Procedure:

-

Liquid-Liquid Partitioning: The crude extract is dissolved in water and partitioned against n-butanol. The saponins will preferentially move into the butanol layer. The butanol layer is collected and evaporated to dryness.

-

Solid-Phase Extraction (SPE): The butanol extract can be further fractionated using SPE. For instance, a C18 cartridge can be used with a stepwise gradient of methanol in water to separate different groups of saponins.

-

Column Chromatography: The saponin-rich fraction is subjected to column chromatography on silica gel. A common eluting solvent system is the lower layer of a chloroform:methanol:water mixture (e.g., 65:35:10, v/v/v).

-

Preparative HPLC: For final purification, preparative reverse-phase HPLC is often employed. The collected fractions are analyzed, and those containing pure this compound are pooled and lyophilized.

Caption: A typical experimental workflow for the isolation of this compound.

Quantification

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound.

Objective: To quantify the amount of this compound in an extract.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and detector (UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).

-

Analytical C18 column.

Procedure:

-

Sample Preparation: A known amount of the dried extract is accurately weighed and dissolved in the mobile phase or a suitable solvent. The solution is filtered through a 0.2 or 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used, for example, with water and acetonitrile, both containing a small amount of acid like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.05% or 0.25%).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection:

-

UV: Detection is often performed at a low wavelength, such as 205 nm or 210 nm, as saponins lack a strong chromophore.

-

ELSD: This detector is suitable for non-volatile compounds like saponins and provides a more uniform response compared to UV.

-

MS: LC-MS provides high sensitivity and specificity and allows for structural confirmation.

-

-

-

Quantification: A standard curve is generated using a pure this compound standard of known concentrations. The peak area of this compound in the sample chromatogram is compared to the standard curve to determine its concentration.

Conclusion

This compound is a significant bioactive compound found in a variety of legumes, with soybeans being a particularly rich source. This guide has provided a detailed overview of its natural occurrence, biosynthetic pathway, and methods for its extraction, isolation, and quantification. The provided protocols and data serve as a valuable technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this promising phytochemical.

References

The Multifaceted Health Benefits of Soyasaponin I: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyasaponin I, a triterpenoid glycoside predominantly found in soybeans, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the health benefits of this compound, with a focus on its anti-inflammatory, neuroprotective, anticancer, and antioxidant properties. We delve into the molecular mechanisms and signaling pathways through which this compound exerts its effects, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols are provided to facilitate further research and drug development endeavors. Visual representations of key signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of the core concepts.

Introduction

Soybeans (Glycine max) are a rich source of various bioactive compounds, among which soyasaponins have emerged as promising therapeutic agents. Soyasaponins are classified into three main groups: A, B, and E. This compound, belonging to group B, is one of the most abundant and extensively studied soyasaponins.[1][2] Its unique chemical structure contributes to a wide spectrum of biological activities, making it a molecule of interest for the prevention and treatment of various chronic diseases.[3][4] This whitepaper aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling pathways. A primary mechanism involves the inhibition of the NF-κB pathway, a central regulator of inflammation.[5]

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

In macrophage cell lines such as RAW 264.7, this compound has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response. It achieves this by inhibiting the activation of the PI3K/Akt pathway, which is upstream of NF-κB. This inhibition leads to a cascade of downstream effects:

-

Reduced IKKα/β phosphorylation: this compound blunts the phosphorylation of IκB kinase (IKK), a critical step in NF-κB activation.

-

Inhibition of IκBα degradation: By preventing IKK activation, this compound stabilizes the inhibitory protein IκBα, keeping NF-κB in an inactive state in the cytoplasm.

-

Decreased NF-κB p65 nuclear translocation: Consequently, the translocation of the p65 subunit of NF-κB to the nucleus is diminished, leading to reduced transcription of pro-inflammatory genes.

This ultimately results in a dose-dependent decrease in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Modulation of the MAPK Signaling Pathway

This compound also exerts its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been observed to inhibit the phosphorylation of key MAPK proteins, including p38 and JNK, in LPS-stimulated macrophages. This inhibition contributes to the overall reduction in the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

| Cell Line/Model | Treatment | Concentration | Effect | Reference |

| RAW 264.7 macrophages | This compound | 25-200 µg/mL | Dose-dependent inhibition of NO and TNF-α production. | |

| RAW 264.7 macrophages | This compound-αa | 100 µg/mL | Inhibition of NO production. | |

| Peritoneal macrophages | Soyasaponin Ab | 1.6 ± 0.1 µM (IC50) | Inhibition of NO production. | |

| Peritoneal macrophages | Soyasaponin Ab | 2.0 ± 0.1 ng/mL (IC50) | Inhibition of PGE2 production. | |

| Peritoneal macrophages | Soyasaponin Ab | 1.3 ± 0.1 ng/mL (IC50) | Inhibition of TNF-α expression. | |

| Peritoneal macrophages | Soyasaponin Ab | 1.5 ± 0.1 pg/mL (IC50) | Inhibition of IL-1β expression. | |

| High-fat diet-induced obese mice | This compound | 20 mg/kg | Significant reduction of pro-inflammatory cytokines in serum, liver, and white adipose tissues. |

Neuroprotective Effects

This compound has shown promise in ameliorating learning and memory impairments in animal models. Its neuroprotective mechanisms are multifaceted, involving the promotion of neuronal regeneration and the reduction of neuroinflammation.

Promotion of Neuronal Regeneration

In a rat model of memory deficiency induced by ibotenic acid, oral administration of this compound led to:

-

Increased neurogenesis: Enhanced BrdU incorporation in the dentate gyrus, indicating an increase in the proliferation of neural precursor cells.

-

Enhanced neuronal differentiation: An increase in the number of cholinergic (ChAT-positive), GABAergic (GAD67-positive), and glutamatergic (VGluT1-positive) neurons in the hippocampus.

-

Promotion of neurite outgrowth: In cultured hippocampal neural precursor cells, this compound increased neurite length and number.

Reduction of Neuroinflammation

The same study also demonstrated that this compound treatment decreased the number of activated microglia (OX42-positive cells) in the hippocampus of memory-deficient rats, suggesting a reduction in neuroinflammation.

Quantitative Data on Neuroprotective Effects

| Animal Model | Treatment | Dosage | Effect | Reference |

| Ibotenic acid-induced memory deficient rats | This compound | 5, 10, 20 mg/kg | Significant memory-enhancing effects in passive avoidance, Y-maze, and Morris water maze tests. | |

| Ibotenic acid-induced memory deficient rats | This compound | 10 mg/kg | 1.39- to 2.23-fold increase in ChAT-positive cells in the hippocampus. |

Anticancer Activity

This compound exhibits anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation and metastasis.

Induction of Apoptosis

An extract containing a majority of this compound (62%) was found to induce apoptosis in Hep-G2 human hepatocarcinoma cells. This was confirmed through multiple assays, including sub-G1 cell cycle analysis, multi-caspase assays, and TUNEL assays, which indicated that the caspase family of enzymes was the main trigger for the apoptotic pathway.

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of several cancer cell lines in a dose-dependent manner, including:

-

HCT116 and LoVo human colon cancer cells: With IC50 values of 161.4 µM and 180.5 µM, respectively.

-

Hepa1c1c7 mouse hepatocarcinoma cells: Growth inhibition of 30% and 39% at 100 µg/mL after 24 and 48 hours, respectively.

Anti-metastatic Potential

This compound has been identified as a sialyltransferase inhibitor. By inhibiting this enzyme, it can decrease the α2,3-sialylation on the cell surface, which is associated with oncogenic transformation and metastasis. This has been shown to decrease the migration ability of highly metastatic MDA-MB-231 breast cancer cells.

Quantitative Data on Anticancer Effects

| Cell Line | Treatment | Concentration | Effect | Reference |

| Hep-G2 | This compound and III extract | LC50 0.389 ± 0.02 mg/mL | Inhibition of cell growth. | |

| Hep-G2 | This compound and III extract | 72 h treatment | 40.45 ± 4.95% apoptotic cell accumulation (TUNEL assay). | |

| HCT116 | This compound | 161.4 µM (IC50) | Inhibition of proliferation. | |

| LoVo | This compound | 180.5 µM (IC50) | Inhibition of proliferation. | |

| Hepa1c1c7 | Soyasaponin | 100 µg/mL (24h) | 30% growth inhibition. | |

| Hepa1c1c7 | Soyasaponin | 100 µg/mL (48h) | 39% growth inhibition. |

Antioxidant Activity

This compound demonstrates antioxidant properties by scavenging free radicals and inducing the expression of antioxidant enzymes.